2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride
Overview
Description
Synthesis Analysis
2-(Piperidin-4-yloxy)-pyrazine Hydrochloride is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . It’s also being investigated for its potential use in the field of nanotechnology, including its use in the synthesis of nanoparticles and nanomaterials.Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is C9H13Cl2N3O. It has an average mass of 250.125 Da and a monoisotopic mass of 249.043564 Da .Chemical Reactions Analysis
2-(Piperidin-4-yloxy)-pyrazine Hydrochloride is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . This suggests that it can participate in chemical reactions that lead to the formation of these inhibitors.Physical and Chemical Properties Analysis
The molecular weight of this compound is 215.68 g/mol. More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Genotoxicity and Metabolic Activation
- 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a close analogue of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride, has been explored for its genotoxic potential and metabolic activation pathways. It's a potent and selective 5-HT2C agonist, showing dose-dependent inhibition of food intake and body weight reduction in rats, positioning it as a potential obesity treatment candidate. However, its genotoxicity was revealed through a metabolism-dependent increase in reverse mutations in certain strains in the Salmonella Ames assay. The compound was found to bioactivate into a reactive intermediate that could covalently bind DNA. In-depth metabolic studies provided insights into the mutagenicity of the compound, revealing bioactivation pathways involving N-hydroxylation and aromatic ring hydroxylation, leading to the formation of reactive intermediates (Kalgutkar et al., 2007).
Serotoninmimetic Activity
- Another analogue, 6-chloro-2(1-piperazinyl)pyrazine, exhibited potent central serotoninmimetic activity with minimal peripheral action. This property is crucial as serotonin receptors play a significant role in mood regulation, hinting at potential applications in psychiatric disorders or neurological conditions (Lumma et al., 1978).
Antimicrobial and Antiviral Activities
- Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and antiviral activities. For instance, certain derivatives were found highly active against various bacterial strains and showed significant activity against RNA viruses. This suggests potential pharmaceutical applications in treating infectious diseases (Aytemir & Ozçelik, 2010).
Anticholinesterase Agents
- Pyrazoline derivatives, with a core structure similar to this compound, were synthesized and evaluated for their anticholinesterase effects. Such compounds hold promise for treating neurodegenerative disorders due to their potential applications in inhibiting enzymes that break down neurotransmitters critical for brain function (Altıntop, 2020).
Surface Protection and Corrosion Inhibition
- Derivatives of pyridazine, structurally akin to this compound, demonstrated potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. This finding is significant for industrial applications where material durability and longevity are crucial (Olasunkanmi et al., 2018).
Mechanism of Action
While the exact mechanism of action of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is not specified in the search results, it’s used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . This suggests that it may have a role in inhibiting these proteins, which are known to be involved in cell cycle regulation and apoptosis.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-piperidin-4-yloxypyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMWHGVAOKKOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.